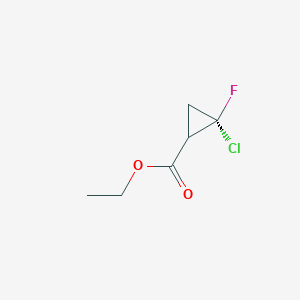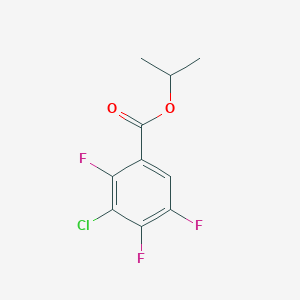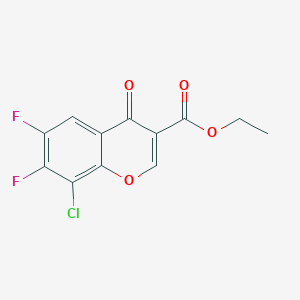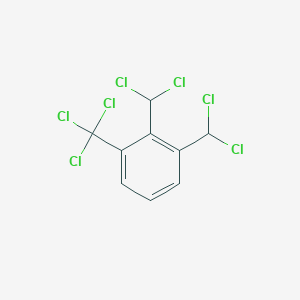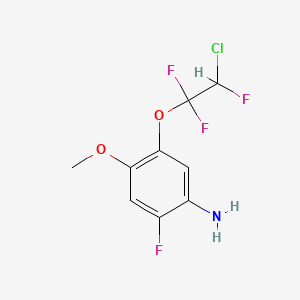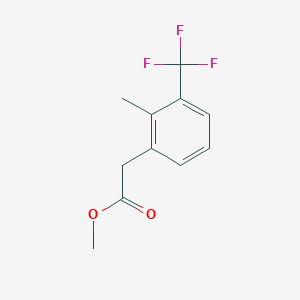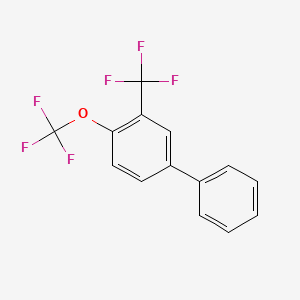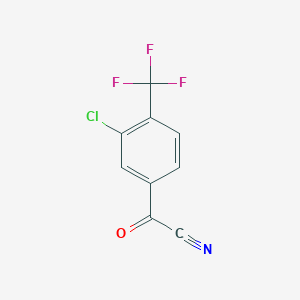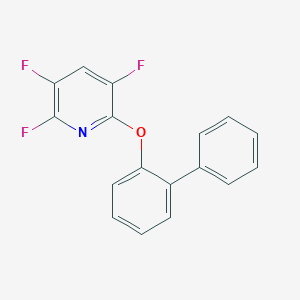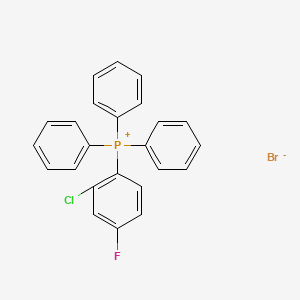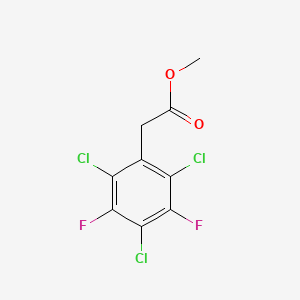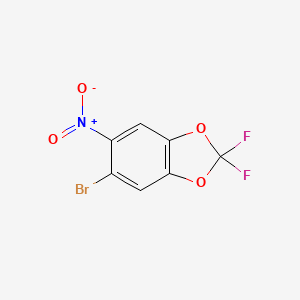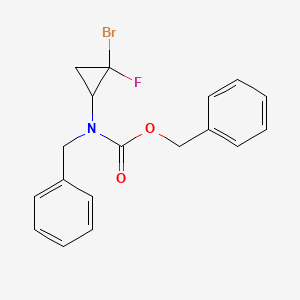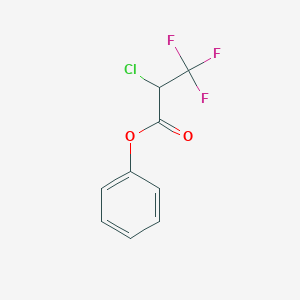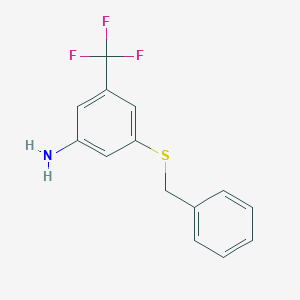
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline, commonly referred to as PTMA, is an organic compound with a molecular formula of C8H8F3NS. It is a colorless liquid at room temperature and has a pungent odor. PTMA is used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. It is also used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
PTMA has a variety of scientific research applications. It is used in organic synthesis, drug development, and biochemistry. PTMA is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Additionally, PTMA is used in the synthesis of polymers, such as polyurethanes and polycarbonates. PTMA is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of PTMA is not fully understood. However, it is believed that PTMA acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, PTMA has been shown to have anti-inflammatory and antifungal activity. It is also believed that PTMA may act as an antioxidant, which could explain its ability to reduce oxidative stress.
Biochemical and Physiological Effects
PTMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PTMA has anti-inflammatory and antifungal activity. Additionally, PTMA has been shown to reduce oxidative stress, which may be beneficial in the prevention of certain diseases. In vivo studies have shown that PTMA can reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The use of PTMA in laboratory experiments has a number of advantages. PTMA is relatively inexpensive and easy to obtain. Additionally, PTMA is soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, PTMA is also highly volatile and can be toxic if inhaled or ingested. Therefore, it is important to take proper safety precautions when working with PTMA in laboratory experiments.
Orientations Futures
The potential applications of PTMA are still being explored. In the future, PTMA could be used in the synthesis of new drugs and polymers. Additionally, further research could be conducted to better understand the biochemical and physiological effects of PTMA. Finally, PTMA could be used to develop new methods for the synthesis of organic compounds.
Méthodes De Synthèse
PTMA can be synthesized through the reaction of 2-chloro-5-trifluoromethylbenzenethiol with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction is typically carried out at a temperature of around 100°C for 1-2 hours. The resulting product is then purified by distillation or recrystallization.
Propriétés
IUPAC Name |
3-benzylsulfanyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUBAQEEZIPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

